

Spectroscopic Analysis of 2-Bromo-4-ethoxy-1nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-ethoxy-1-nitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-ethoxy-1-nitrobenzene**, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Molecular Structure

IUPAC Name: 2-Bromo-4-ethoxy-1-nitrobenzene

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol [1][2]

Monoisotopic Mass: 244.96876 Da[1][2]

Spectroscopic Data

The following sections present the available spectroscopic data for **2-Bromo-4-ethoxy-1- nitrobenzene**. All quantitative data is summarized in tables for clarity and ease of comparison.

The proton NMR spectrum of **2-Bromo-4-ethoxy-1-nitrobenzene** exhibits characteristic signals for the ethoxy group and the aromatic protons. The data presented is a compilation from available sources.[3][4][5]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.30	dd	1.7, 0.4	1H	H-3
8.06	dd	8.4, 1.7	1H	H-5
7.26	dd	8.4, 0.4	1H	H-6
4.21	q	7.0	2H	-OCH₂CH₃
1.30	t	7.0	3H	-OCH₂CH₃

As of the latest search, specific experimental ¹³C NMR data for **2-Bromo-4-ethoxy-1- nitrobenzene** is not readily available in public spectral databases. Predicted values based on computational models and analysis of similar structures are provided for reference.

Chemical Shift (δ) ppm (Predicted)	Assignment
155-160	C-4
145-150	C-1
130-135	C-5
125-130	C-3
115-120	C-6
110-115	C-2
65-70	-OCH₂CH₃
14-16	-OCH₂CH₃

Experimental IR spectral data for **2-Bromo-4-ethoxy-1-nitrobenzene** is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.



Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H stretch	Aromatic
~2980-2850	Medium-Strong	C-H stretch	Aliphatic (Ethoxy)
~1590, 1480	Medium-Strong	C=C stretch	Aromatic Ring
~1525, 1345	Strong	N-O asymmetric/symmetric stretch	Nitro Group (-NO2)
~1250	Strong	C-O-C stretch (Aryl ether)	Ethoxy Group
~1050	Strong	C-O-C stretch	Ethoxy Group
~600-500	Medium	C-Br stretch	Bromo Group

A full experimental mass spectrum with fragmentation patterns for **2-Bromo-4-ethoxy-1-nitrobenzene** is not publicly available. The information below is based on the compound's molecular formula and the known isotopic distribution of bromine.

m/z (Mass-to-Charge Ratio)	lon	Comments
245	[M] ⁺	Molecular ion peak corresponding to the ⁷⁹ Br isotope.
247	[M+2] ⁺	Molecular ion peak corresponding to the ⁸¹ Br isotope. The relative intensity is expected to be nearly equal to the M+ peak (~98%).

Expected Fragmentation:

• Loss of the ethoxy group (-OC₂H₅)



- Loss of the nitro group (-NO₂)
- Loss of ethylene (-C₂H₄) from the ethoxy group via McLafferty rearrangement.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

- Sample Preparation:
 - Accurately weigh 5-25 mg of the solid 2-Bromo-4-ethoxy-1-nitrobenzene sample for ¹H
 NMR (or 50-100 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean vial.
 - To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition:
 - Wipe the exterior of the NMR tube clean and place it into a spinner turbine, adjusting the depth with a gauge.
 - Insert the sample into the NMR spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines.



- Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
- Acquire the spectrum using a standard pulse sequence. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
- Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of solid 2-Bromo-4-ethoxy-1-nitrobenzene in a few drops of a volatile solvent like methylene chloride or acetone.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, drop a small amount of the solution onto the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition (FT-IR):
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
 - Process the resulting interferogram with a Fourier transform to generate the final infrared spectrum (transmittance vs. wavenumber).
- Sample Introduction and Ionization (Electron Ionization EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

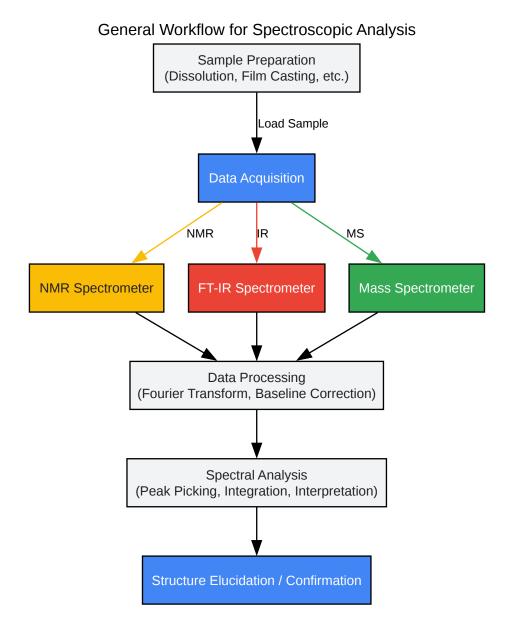


- Heat the sample in the vacuum of the ion source to induce vaporization.
- Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
- This bombardment removes an electron from the molecule, generating a positively charged molecular ion ([M]+) and causing fragmentation.
- · Mass Analysis and Detection:
 - Accelerate the resulting ions out of the ion source using an electric field.
 - Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).
 - Detect the separated ions using an electron multiplier or similar detector, which records the abundance of each ion at a specific m/z value.
 - The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283775#spectroscopic-data-of-2-bromo-4-ethoxy-1-nitrobenzene-nmr-ir-ms]

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